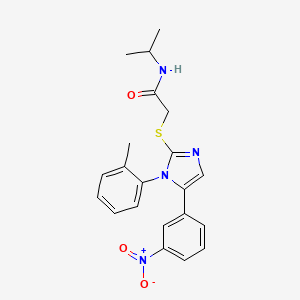
N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazole ring, a nitrophenyl group, and a thioacetamide moiety. Its molecular formula is C₁₅H₁₈N₄O₂S, and it has a molecular weight of approximately 318.39 g/mol. The presence of the nitrophenyl group suggests potential for various biological interactions, particularly in targeting specific enzymes or receptors.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that the compound could reduce the viability of human cancer cells by inducing apoptosis through the activation of caspase pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Apoptosis induction via caspase activation |
| MCF-7 (Breast) | 15.3 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.8 | Reactive oxygen species (ROS) generation |
Antiviral Activity
The compound's heterocyclic structure may also contribute to antiviral properties. Research indicates that similar imidazole derivatives exhibit activity against various viruses, including influenza and coronaviruses. The mechanism often involves interference with viral replication processes.
Case Study: Antiviral Efficacy
In a study examining compounds with imidazole frameworks, several were found to inhibit viral RNA polymerase activity, suggesting that this compound could possess similar antiviral mechanisms.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For example, it has been shown to inhibit pyruvate dehydrogenase kinase (PDHK), which plays a role in cancer metabolism by regulating glucose utilization.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Pyruvate Dehydrogenase Kinase (PDHK) | Competitive | 8.4 |
| Thymidylate Synthase | Non-competitive | 5.2 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leads to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle regulators halts proliferation.
- Reactive Oxygen Species Generation : Induction of oxidative stress disrupts cellular homeostasis.
- Enzyme Inhibition : Targeting metabolic enzymes alters cancer cell metabolism.
Eigenschaften
IUPAC Name |
2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14(2)23-20(26)13-29-21-22-12-19(16-8-6-9-17(11-16)25(27)28)24(21)18-10-5-4-7-15(18)3/h4-12,14H,13H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZWMWDLCRTXTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC(C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














